molecular formula C15H21N3O B11150001 N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11150001
M. Wt: 259.35 g/mol
InChI Key: QZXJFNUULSIYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antiviral and anticancer agent . In medicine, it is being explored for its potential therapeutic effects, including its ability to modulate specific molecular pathways. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

N-[2-(dimethylamino)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol. While these compounds share a common indole nucleus, they differ in their chemical structures and biological activities. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, while indole-3-carbinol has been studied for its anticancer properties

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C15H21N3O/c1-17(2)9-8-16-15(19)10-12-11-18(3)14-7-5-4-6-13(12)14/h4-7,11H,8-10H2,1-3H3,(H,16,19)

InChI Key

QZXJFNUULSIYNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.